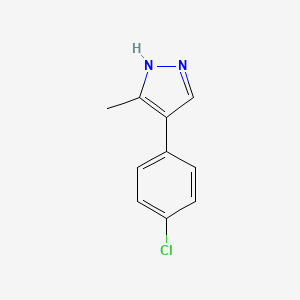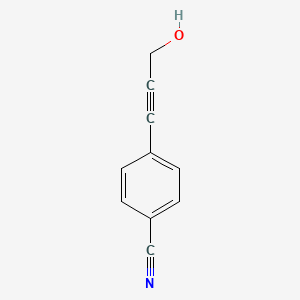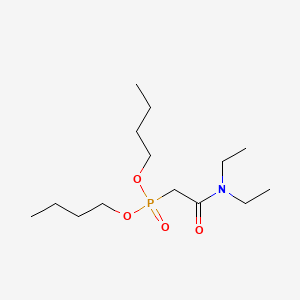![molecular formula C16H30O6Si2 B1586545 Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane CAS No. 58298-01-4](/img/structure/B1586545.png)
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Electrolyte Solvents for Lithium-Ion Batteries
Silane compounds, including various trimethoxysilane derivatives, have been explored as novel non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the ability to dissolve most lithium salts, contributing to enhanced battery performance through better passivation films on graphite anodes and high lithium-ion conductivities. Their application suggests potential for improving energy storage technologies (Amine et al., 2006).
Protecting Groups for Silicon Synthesis
Silane compounds serve as unique protecting groups for silicon in synthesis processes, showcasing their utility in organic synthesis and the silylation potential of (2,4,6-trimethoxyphenyl)silanes. These compounds provide selectivity in cleavage and silylation reactions, demonstrating their significance in synthetic chemistry (Popp et al., 2007).
Nanocomposite Foams Enhancement
The addition of trimethoxysilyl-modified polybutadiene (Silane) to ethylene-vinyl acetate and ethylene-1-butene copolymer/organoclay nanocomposite foams results in improved compression set properties. This application highlights the role of silane compounds in enhancing the mechanical properties of polymer-based composites (Park et al., 2008).
Polymerization and Surface Modification
Silane compounds are utilized in the laser-induced formation of polymers and surface modifications. For instance, trimethyl(propynyloxy)silane and related compounds have been used to achieve chemical vapor deposition of thin films of solid organosilicon polymers through UV excitation. These applications underline the importance of silane compounds in materials science, particularly in the development of coatings and thin films (Pola et al., 2001).
Eigenschaften
IUPAC Name |
trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFQBSQRZKWGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167114-69-4 | |
| Record name | Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50373514 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
CAS RN |
58298-01-4 | |
| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



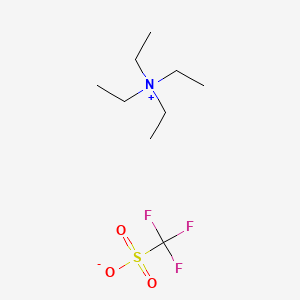
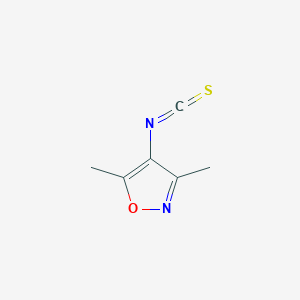
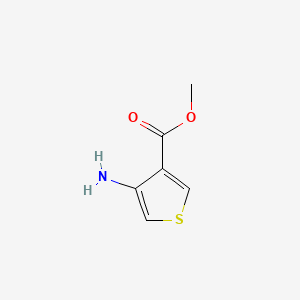
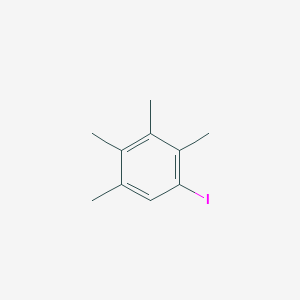
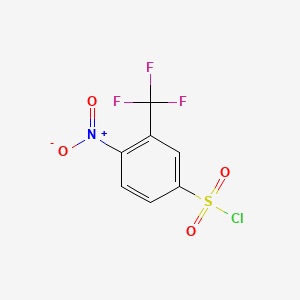
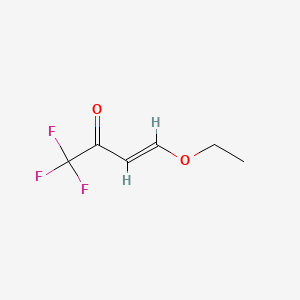
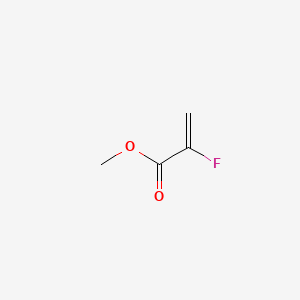
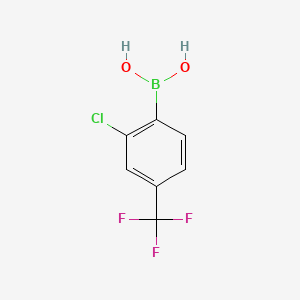
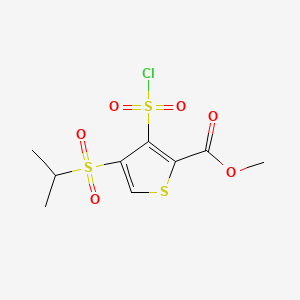
![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)
